N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXHKGXQPDDNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
Step 1: Synthesis of 6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction selectively substitutes the 6-position chlorine due to the pyrazole’s nucleophilicity and steric effects.
Step 2: Amination at the 3-Position
The 3-chloro group of the intermediate is displaced by 4-nitroaniline via a Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 90°C. This yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-nitrophenyl)pyridazin-3-amine.
Step 3: Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline.
Synthesis of 4-Fluorobenzenesulfonyl Chloride
Sulfonation of Fluorobenzene
Fluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-fluorobenzenesulfonic acid. Subsequent treatment with PCl₅ or SOCl₂ converts the sulfonic acid to 4-fluorobenzenesulfonyl chloride.
Sulfonamide Coupling
Reaction of Aniline with Sulfonyl Chloride
4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or THF, using pyridine or Et₃N as a base to scavenge HCl. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the target sulfonamide.
Reaction Equation:
$$
\text{C}{15}\text{H}{16}\text{N}6 + \text{C}6\text{H}4\text{FSO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}{21}\text{H}{19}\text{FN}6\text{O}2\text{S} + \text{HCl}
$$
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
The preference for substitution at the 6-position over the 3-position in the pyridazine ring is governed by electronic effects: the 6-position is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen.
Sulfonylation Side Reactions
Competitive sulfonation at the pyrazole nitrogen or over-sulfonylation is mitigated by controlling stoichiometry (1:1 molar ratio of aniline to sulfonyl chloride) and low temperatures.
Purification Techniques
Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product in >85% purity.
Comparative Data for Analogous Compounds
Scalability and Industrial Relevance
The patent WO2007044729A2 highlights the scalability of similar sulfonamide syntheses for pharmaceutical applications, particularly as kinase inhibitors. Key considerations include:
- Cost-effective catalysts : Pd/C for hydrogenation avoids expensive ligands.
- Solvent recovery : DCM and THF are distilled and reused.
- Safety : Controlled addition of sulfonyl chloride prevents exothermic runaway.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology: In biological research, this compound may serve as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: In the material science industry, this compound can be used to develop advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The fluorinated benzenesulfonamide group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide)
- Core Structure : Pyridine ring (vs. pyridazine in the target compound).
- Substituents :
- 4-Butyl-3,5-dimethylpyrazole (electron-donating alkyl groups).
- 4-Chlorophenylcarbamoyl (chlorine as a halogen substituent).
- Functional Groups : Sulfonamide, carbamoyl, pyrazole.
Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyridazine).
- Substituents: Fluorinated chromenone (a bicyclic system with two fluorine atoms). Isopropylbenzamide (amide linkage with branched alkyl group).
- Functional Groups : Fluorobenzamide, sulfonamide, pyrazole.
Physicochemical Properties
- Melting Points : Example 53’s higher melting point (175–178°C) may reflect stronger intermolecular interactions, such as hydrogen bonding from its amide and sulfonamide groups, compared to Compound 27 (138–142°C) .
- Fluorine Effects : The target compound’s 4-fluorobenzenesulfonamide group likely enhances polarity and metabolic stability compared to Compound 27’s 4-chlorophenylcarbamoyl substituent .
Hydrogen Bonding and Crystal Packing
The sulfonamide group in the target compound can act as both hydrogen bond donor (–NH) and acceptor (–SO₂), facilitating stable crystal lattices. In contrast, Compound 27’s carbamoyl group (–NHCO–) provides additional hydrogen-bonding sites, while Example 53’s amide and fluorinated chromenone may promote π-π stacking .
Q & A
Q. What are the critical parameters for synthesizing N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide with high yield and purity?
Methodological Answer:
- Reaction Optimization : Control temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly basic conditions) to facilitate nucleophilic substitution and coupling reactions .
- Purification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate the product. Recrystallization in ethanol/water mixtures improves purity .
- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) and confirm intermediate structures using -NMR and -NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO-d6 or CDCl3 resolve aromatic protons (δ 6.8–8.2 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ 10.5–11.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H] peak) .
- X-ray Diffraction (XRD) : Single-crystal XRD determines bond lengths, angles, and dihedral angles of the pyridazine-pyrazole core (e.g., C–N bond: ~1.34 Å; pyridazine ring planarity) .
Q. Table 1: Key Characterization Techniques
| Technique | Parameters/Results | Application |
|---|---|---|
| -NMR | DMSO-d6, 400 MHz; δ 2.1 (CH3), 6.8–8.2 (Ar-H) | Functional group identification |
| HPLC | C18 column, 70:30 water/acetonitrile, 1 mL/min | Purity assessment (>95%) |
| XRD | Monoclinic P2/c space group | 3D structural elucidation |
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation in ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals .
- Density Functional Theory (DFT) : Compare experimental XRD bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electronic effects of fluorine and sulfonamide groups .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, hydrogen bonds) influencing crystal packing .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., VEGFR-2). Prioritize poses with low RMSD (<2 Å) and favorable ΔG values .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square fluctuation <1.5 Å for key residues) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .
Q. How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
- Comparative Assay Design : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentration, incubation time) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC variability due to assay sensitivity) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
